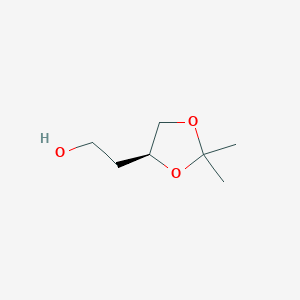

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

描述

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (CAS: 5464-28-8) is a chiral compound featuring a 1,3-dioxolane ring with a hydroxymethyl substituent at the 4-position and an ethanol side chain. It serves as a versatile chiral building block in organic synthesis, particularly in the preparation of complex natural products and pharmaceuticals. The dioxolane ring acts as a protecting group for diols, enhancing stability during synthetic steps . Its stereochemistry (S-configuration) is critical for directing enantioselective reactions, as seen in the synthesis of tetrafibricin fragments .

属性

IUPAC Name |

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZYENJAMOWHW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453328 | |

| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32233-43-5 | |

| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview

A prominent method involves the selective formation of the 1,3-dioxolane ring by ketalization of (S)-1,2,4-butanetriol with ketones (notably acetone) or aldehydes under acid catalysis. This process typically uses heteropoly acids such as phosphomolybdic acid or phosphotungstic acid as catalysts in organic solvents with azeotropic removal of water to drive the equilibrium toward ketal formation.

Typical Procedure and Conditions

- Reactants: (S)-1,2,4-butanetriol and acetone (or other ketones/aldehydes)

- Catalyst: Phosphomolybdic acid or phosphotungstic acid (0.5–3 g per ~10 g substrate)

- Solvent: Toluene or acetone itself (sometimes used as both reagent and solvent)

- Dehydrating agent: Use of a Dean-Stark apparatus for azeotropic removal of water or molecular sieves (3A)

- Temperature: Reflux conditions (~68–125 °C depending on solvent)

- Reaction time: 1–20 hours depending on catalyst and conditions

- Workup: Filtration to remove catalyst, concentration under reduced pressure, purification by silica gel filtration or distillation

Representative Experimental Data

| Parameter | Example 1 | Example 2 |

|---|---|---|

| (S)-1,2,4-butanetriol | 10.6 g | 10.6 g |

| Catalyst | Phosphomolybdic acid (0.5 g) | Phosphotungstic acid (3 g) |

| Solvent | Toluene (50 mL) + acetone (50 mL) | Acetone (50 mL) |

| Dehydrating agent | Dean-Stark apparatus (azeotropic removal) | 3A molecular sieves |

| Reaction time | 1 h dehydration + 6 h reflux with acetone | 20 h reflux |

| Temperature | Reflux (~110 °C for toluene) | Reflux (~56 °C for acetone) |

| Yield | 95% (13.9 g) | 76% (11.1 g) |

| Product form | Light yellow oil | Colorless oily liquid |

Reaction Scheme

$$

\text{(S)-1,2,4-butanetriol} + \text{acetone} \xrightarrow[\text{dehydration}]{\text{heteropoly acid catalyst}} (S)-2-(2,2-\text{dimethyl-1,3-dioxolan-4-yl})\text{ethanol}

$$

Key Findings

- The use of heteropoly acids as catalysts provides mild reaction conditions and high selectivity.

- Azeotropic removal of water or molecular sieves is critical to drive the ketalization equilibrium.

- The process is scalable and yields high purity product suitable for further applications.

- Catalyst recovery and reuse are feasible by filtration.

- The reaction tolerates various ketones or aldehydes, but acetone is preferred for the dimethyl substitution pattern.

Solvent-Free Green Synthesis via Protection of Glycerol with 2,2-Dimethyl-1,3-dioxolane Derivatives

Method Overview

An environmentally friendly, solvent-free method has been developed for synthesizing the intermediate 2,2-dimethyl-1,3-dioxolane-4-methyl alcohol, which can be further converted to (S)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol. This method uses p-toluenesulfonic acid as an organic acid catalyst and USP Kosher glycerol as the starting material.

Synthetic Steps

- Step 1: Protection of glycerol’s vicinal diol by reaction with 2-propanal dimethyl acetal under p-toluenesulfonic acid catalysis at 68–72 °C for 2–6 hours, solvent-free.

- Step 2: Isolation of intermediate 2,2-dimethyl-1,3-dioxolane-4-methyl alcohol by vacuum distillation.

- Step 3: Oxidation of the intermediate with acetone in the presence of aluminum isopropoxide catalyst at 58–62 °C for 2–6 hours to yield the target compound.

- Step 4: Purification by silica gel chromatography and vacuum distillation.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) |

|---|---|---|

| Protection (Step 1) | p-Toluenesulfonic acid, 68–72 °C, 2–6 h | 99.3 (intermediate) |

| Oxidation (Step 3) | Aluminum isopropoxide, acetone, 58–62 °C, 2–6 h | 73.4 (final product) |

Advantages

- Solvent-free conditions reduce environmental impact and simplify purification.

- Use of organic acid catalyst avoids corrosive mineral acids.

- High intermediate yield and good overall yield.

- Use of inexpensive, readily available raw materials (USP Kosher glycerol).

- By-products such as methanol are removed during reaction, improving purity.

Comparative Summary of Preparation Methods

| Feature | Heteropoly Acid Catalyzed Ketalization | Solvent-Free Organic Acid Catalyzed Synthesis |

|---|---|---|

| Starting Material | (S)-1,2,4-butanetriol | USP Kosher glycerol |

| Catalyst | Phosphomolybdic or phosphotungstic acid | p-Toluenesulfonic acid, aluminum isopropoxide |

| Solvent | Toluene, acetone | None (solvent-free) |

| Reaction Temperature | Reflux (~56–110 °C) | 68–72 °C (protection), 58–62 °C (oxidation) |

| Reaction Time | 7–20 hours | 2–6 hours per step |

| Yield | 76–95% | 73.4% (final), 99.3% (intermediate) |

| Environmental Impact | Moderate (organic solvents used) | Low (solvent-free, organic acid catalyst) |

| Purification | Filtration, distillation, chromatography | Vacuum distillation, chromatography |

Detailed Research Findings and Notes

- The stereochemistry of the product is preserved by starting from optically active (S)-1,2,4-butanetriol or chiral glycerol derivatives.

- The ketalization reaction is equilibrium-controlled; removal of water is essential for high conversion.

- Heteropoly acids provide strong acidity and good catalytic activity with easy recovery.

- The solvent-free method aligns with green chemistry principles, reducing waste and hazards.

- The choice of catalyst and reaction conditions can be optimized to balance yield, purity, and environmental considerations.

- The product this compound is a valuable intermediate for pharmaceuticals and fine chemicals, making efficient synthesis routes important.

This comprehensive analysis synthesizes data from patent CN103319450A and CN102558132A, as well as chemical databases and research reports, providing a professional and authoritative overview of the preparation methods for this compound.

化学反应分析

Types of Reactions

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield an aldehyde or carboxylic acid, while reduction may produce different alcohols.

科学研究应用

Pharmaceutical Development

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol serves as a crucial building block in the synthesis of various pharmaceutical agents. Its chiral nature allows it to enhance drug efficacy and stability, making it particularly valuable in the development of new medications.

Case Study: Synthesis of Antidiabetic Agents

A notable application of this compound is in the synthesis of antidiabetic molecules. For instance, it has been utilized in the preparation of cytopiloyne, an anti-diabetic agent, demonstrating its role as a starting material for biologically active compounds .

Cosmetic Formulations

The compound is also widely used in cosmetic formulations due to its moisturizing properties and ability to improve product texture. Its inclusion in skin care products enhances hydration and overall skin feel.

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Moisturizers | Enhances hydration and skin texture |

| Creams | Provides a smooth application and feel |

| Serums | Improves absorption and effectiveness |

Polymer Chemistry

In polymer chemistry, this compound contributes to the production of specialty polymers. These polymers exhibit improved flexibility and durability, making them ideal for coatings and adhesives.

Case Study: Specialty Polymers

Research has shown that incorporating this compound into polymer matrices results in materials with enhanced mechanical properties, suitable for various industrial applications .

Biochemical Research

The compound is valuable in biochemical research, particularly in studies involving enzyme activity and metabolic pathways. It aids researchers in understanding complex biological processes.

Application Example:

In enzyme kinetics studies, this compound has been used as a substrate or inhibitor to investigate enzyme mechanisms .

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound acts as a flavoring agent that enhances the sensory profile of food and beverages. Its pleasant aroma makes it suitable for use in perfumes as well.

Data Table: Flavor and Fragrance Applications

| Application | Role |

|---|---|

| Food Products | Enhances flavor profiles |

| Beverages | Used as a flavoring agent |

| Perfumes | Provides pleasant aroma |

Green Chemistry Initiatives

Recent research has focused on developing bio-based solvents utilizing this compound as a model compound. This approach aligns with sustainability efforts within the chemical industry.

Case Study: Bio-Based Solvent Development

A study highlighted the challenges faced in developing bio-based solvents from glycerol-derived compounds like this compound. The research emphasized using green synthetic routes to produce less hazardous alternatives for traditional solvents .

作用机制

The mechanism by which (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.

相似化合物的比较

Structural Analogues and Isomers

a. Enantiomeric Pair: (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

- Key Difference : The R-enantiomer shares identical molecular formula (C₇H₁₄O₃) but differs in stereochemistry at the 4-position.

- Synthetic Utility : While the S-enantiomer is used in tetrafibricin synthesis , the R-form is oxidized to (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde in Swern oxidation reactions .

- Physical Properties : Enantiomers exhibit identical melting/boiling points but opposite optical rotations.

b. Chain-Length Variants

- (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol (CAS: 51268-87-2) Structure: Features a propanol chain instead of ethanol. Impact: Longer alkyl chain increases lipophilicity (logP ~1.8 vs. ~1.3 for ethanol derivative), influencing solubility and reactivity in hydrophobic environments .

c. Amino-Functionalized Derivatives

- (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride (CAS: 1086265-11-3) Structure: Ethanol group replaced by ethanamine. Utility: Used in peptide coupling reactions due to the amine’s nucleophilicity, contrasting with the hydroxyl group’s role in esterifications .

Functional Group Modifications

a. Methanol Derivatives

- (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (CAS: 22323-82-6) Structure: Shorter chain (methanol instead of ethanol). Applications: Less steric hindrance enables facile glycosylation reactions compared to bulkier ethanol derivatives .

b. Seleno- and Thio-Ethers

- 2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(phenylselanyl)ethan-1-ol

Physicochemical Properties

| Compound | Molecular Formula | Key Functional Groups | logP<sup>*</sup> | Synthetic Role |

|---|---|---|---|---|

| (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | C₇H₁₄O₃ | Hydroxyl, dioxolane | ~1.3 | Chiral alcohol for fragment assembly |

| (R)-Enantiomer | C₇H₁₄O₃ | Hydroxyl, dioxolane | ~1.3 | Aldehyde precursor via oxidation |

| (S)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol | C₈H₁₆O₃ | Hydroxyl, dioxolane | ~1.8 | Lipophilic building block |

| (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | C₆H₁₂O₃ | Hydroxyl, dioxolane | ~0.9 | Glycosylation substrate |

<sup>*</sup>logP values estimated based on structural analogs .

生物活性

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique dioxolane structure, which contributes to its biological activity. The synthesis of this compound typically involves the use of glycerol as a starting material, with various methods employed to achieve high yields and purity.

Recent advancements have highlighted solvent-free synthesis methods that enhance the eco-friendliness of the production process. For instance, a method utilizing organic acids as catalysts has been reported to yield up to 99.3% of the intermediate product without the need for solvents, thereby minimizing environmental impact .

Antiviral Properties

One of the most notable biological activities of this compound is its antiviral potential. In studies focused on HIV-1 inhibition, derivatives of this compound exhibited significant antiviral activity with an effective concentration (EC50) as low as 0.15 µg/mL . This suggests that modifications to the dioxolane structure may enhance its efficacy against viral pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing similar dioxolane structures can inhibit cancer cell proliferation. For example, compounds derived from quinoxaline structures that incorporate dioxolane moieties demonstrated IC50 values in the low micromolar range against various cancer cell lines . This highlights the potential for this compound and its derivatives in cancer therapeutics.

Phytotoxic Effects

In addition to its effects on human health, this compound has shown phytotoxic effects. Studies have indicated that certain derivatives can affect plant growth and development by altering mitotic indices and inducing chromosomal aberrations in plant cells . This suggests potential applications in agricultural settings as a herbicide or growth regulator.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural features . These interactions may facilitate binding to enzymes or receptors involved in viral replication or cancer cell proliferation.

Case Studies

Several case studies have explored the applications of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives with dioxolane structures significantly inhibited HIV replication in vitro, suggesting their potential as antiviral agents .

- Anticancer Research : In vitro assays showed that compounds derived from dioxolane exhibited selective cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, indicating their promise in cancer treatment .

- Phytotoxic Assessment : Research on the phytotoxicity of related compounds revealed their ability to disrupt normal cell division in plant meristematic cells, providing insights into their potential use as herbicides .

常见问题

Basic Research Questions

Q. What are common synthetic pathways for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in multi-step organic synthesis?

- Methodological Answer : The compound is frequently used as a chiral building block. A typical pathway involves oxidation of the alcohol to an aldehyde (e.g., using SO₃·pyr in 93% yield) followed by dithiane formation or protection/deprotection steps. For instance, oxidation of (S)-24 to aldehyde (S)-25 enables subsequent reactions with propane-1,3-dithiol and BF₃·OEt₂ to cleave the 1,2-diol protecting group . Silylation (TBSOTf with 2,6-lutidine) is another key step to stabilize intermediates (95% yield) .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiomeric purity. Additionally, comparative analysis of NMR data (e.g., coupling constants in H NMR) with literature values ensures retention of stereochemistry. For example, Hoang (2016) validated the configuration of related dioxolane derivatives by matching H and C NMR data to known standards .

Q. What purification techniques are optimal for intermediates derived from this compound?

- Methodological Answer : Silica flash chromatography (e.g., Cy/EtOAc gradients) is widely employed, achieving >90% purity for silylated intermediates . For sensitive compounds, low-temperature crystallization or distillation under reduced pressure may be used to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

- Methodological Answer : Contradictions in NMR or mass spectrometry (MS) data often arise from diastereomeric mixtures or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals.

- High-resolution MS (HRMS) : Distinguishes between isobaric species (e.g., in diastereomeric mixtures like the 55/45 ratio observed for compound 252 ) .

- X-ray crystallography : Definitive proof of structure, though limited by crystal quality. SHELX programs (e.g., SHELXL) are standard for refinement .

Q. What strategies improve reaction yields in stereoselective transformations involving this compound?

- Methodological Answer :

- Protecting Group Strategy : Use of TBS or benzyl groups to prevent side reactions. For example, silylation of diol 70 increased stability and yield to 95% .

- Catalytic Control : Chiral catalysts (e.g., Jacobsen’s catalysts) in epoxidation or asymmetric alkylation steps.

- Solvent Optimization : Polar aprotic solvents (THF, DCM) enhance reactivity in silylation and oxidation steps .

Q. How does the thermodynamic stability of this compound isomers influence reaction outcomes?

- Methodological Answer : Computational studies (DFT) predict that the five-membered dioxolane ring is 1.7 kcal/mol more stable than six-membered isomers due to reduced axial methyl group repulsion . This favors kinetic control in ring-forming reactions (e.g., acetalization), leading to >95% of the desired isomer under standard conditions .

Q. What are the challenges in scaling up syntheses using this compound, and how are they addressed?

- Methodological Answer :

- Byproduct Formation : Use of scavengers (e.g., molecular sieves) to trap water in acetalization steps.

- Purification Bottlenecks : Switch from column chromatography to continuous flow systems for silica-based purification.

- Stereochemical Drift : Strict temperature control (-20°C to 0°C) during nucleophilic additions preserves enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。